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Ochratoxin B-[d5]

Cat. No.: B583418
M. Wt: 369.4 g/mol
InChI Key: DAEYIVCTQUFNTM-NHYWBVRUSA-N
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Description

Contextualizing Ochratoxins within Mycotoxin Research

Mycotoxins are toxic secondary metabolites produced by various fungi, such as those belonging to the Aspergillus and Penicillium genera. nih.govmdpi.comnih.govnih.gov These toxins can contaminate a wide array of agricultural commodities worldwide, including cereals, coffee beans, dried fruits, and wine, posing a significant threat to human and animal health. mdpi.comnih.govwikipedia.org The study of mycotoxins is critical due to their potential to cause a range of adverse health effects. mdpi.com Ochratoxins are one such group of mycotoxins that are of major concern in food safety. wikipedia.org Research into their detection, toxicity, and control is a vital area of toxicology and food science. The most notable and studied member of this group is Ochratoxin A (OTA), which is known for its nephrotoxic (damaging to the kidneys), carcinogenic, and teratogenic properties. nih.govmdpi.comnih.govzgspws.com

The Significance of Ochratoxin B (OTB) and its Relationship to Other Ochratoxins

The ochratoxin family includes several related compounds, primarily Ochratoxin A (OTA), Ochratoxin B (OTB), and Ochratoxin C (OTC). nih.govnih.gov OTA is the most prevalent and toxic member of this group. nih.govnih.gov OTB is the dechlorinated analogue of OTA, meaning its chemical structure is identical to OTA except for the absence of a chlorine atom. nih.govnih.gov OTC is the ethyl ester of OTA. nih.govnih.gov

Historically, OTB has been considered of lesser importance due to its lower toxicity compared to OTA. nih.govromerlabs.commdpi.com However, it often appears as a co-contaminant with OTA in food and feed products, as some fungal species can produce both forms concurrently. nih.govnih.gov The ratio of OTA to OTB production can vary depending on the fungal strain and environmental conditions. nih.gov More recent in vitro studies have suggested that the toxic effects of OTB may be more significant than previously thought and that it may act through different mechanisms than OTA, making its accurate detection and quantification important for a complete risk assessment. mdpi.com

Table 1: Comparison of Major Ochratoxins

Feature Ochratoxin A (OTA) Ochratoxin B (OTB) Ochratoxin C (OTC)
Chemical Difference Chlorinated form Dechlorinated form of OTA Ethyl ester of OTA
Prevalence Most prevalent Less prevalent than OTA Less prevalent than OTA

| Toxicity | Most toxic | Generally less toxic than OTA | Similar toxicity to OTA |

Rationale for Utilizing Ochratoxin B-[d5] as a Research Probe

The accurate quantification of mycotoxins like Ochratoxin B in complex matrices such as food, feed, and biological fluids is an analytical challenge. ekb.eg Methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for this purpose. nih.govekb.egresearchgate.net However, the accuracy of these methods can be compromised by matrix effects (interference from other components in the sample) and variations during sample preparation and analysis.

To overcome these challenges, a technique called isotope dilution mass spectrometry is employed, which relies on the use of a stable isotope-labeled internal standard. metwarebio.com Ochratoxin B-[d5] is the deuterated form of Ochratoxin B, where five hydrogen atoms have been replaced with deuterium (B1214612) atoms. It serves as an ideal internal standard for the analysis of Ochratoxin B for several reasons:

Chemical and Physical Similarity: Ochratoxin B-[d5] is chemically identical to the natural Ochratoxin B. It behaves in the same way during sample extraction, cleanup, and chromatographic separation. This co-elution ensures that any loss or variation experienced by the target analyte is mirrored by the internal standard.

Mass Spectrometric Differentiation: Despite its chemical similarity, Ochratoxin B-[d5] has a higher mass than natural OTB due to the five deuterons. This mass difference allows a mass spectrometer to detect and quantify both the labeled standard and the unlabeled native toxin simultaneously and independently.

Improved Accuracy and Precision: By adding a known amount of Ochratoxin B-[d5] to a sample at the beginning of the analytical process, the ratio of the native toxin to the labeled standard can be measured. This ratio remains constant regardless of sample loss during preparation, leading to highly accurate and precise quantification of the Ochratoxin B present in the original sample. metwarebio.com

Table 2: Properties of Ochratoxin B and its Deuterated Analog

Compound Chemical Formula Molar Mass (approx.) Key Use in Analysis
Ochratoxin B C₂₀H₁₈ClNO₆ 369.8 g/mol Target analyte

| Ochratoxin B-[d5] | C₂₀H₁₃D₅ClNO₆ | 374.8 g/mol | Internal Standard |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO6 B583418 Ochratoxin B-[d5]

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(3S)-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c1-11-9-13-7-8-14(17(22)16(13)20(26)27-11)18(23)21-15(19(24)25)10-12-5-3-2-4-6-12/h2-8,11,15,22H,9-10H2,1H3,(H,21,23)(H,24,25)/t11-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEYIVCTQUFNTM-NHYWBVRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=C(C(=C(C=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for Ochratoxin B D5 Analysis and Quantification

Development of Ultra-Trace Detection Methods for Ochratoxin B-[d5] in Complex Matrices

The accurate quantification of mycotoxins at ultra-trace levels is essential for ensuring food safety and for research into their toxicology. The development of robust analytical methods relies heavily on the use of stable isotope-labeled internal standards, such as Ochratoxin B-[d5], to compensate for matrix effects and variations in sample preparation and instrument response. These methods are designed to detect and quantify minute concentrations of the target analyte in complex biological and food matrices.

The use of deuterated analogues is particularly crucial when dealing with complex matrices, as these can cause significant signal suppression or enhancement in mass spectrometry-based analyses. By adding a known quantity of Ochratoxin B-[d5] at the beginning of the sample preparation process, analysts can accurately determine the concentration of the native Ochratoxin B, as the internal standard experiences similar analytical challenges as the analyte. This approach is fundamental to achieving low limits of detection (LOD) and quantification (LOQ) necessary for regulatory compliance and research applications.

Application of State-of-the-Art Mass Spectrometry Techniques in Ochratoxin B-[d5] Research

Mass spectrometry is the cornerstone of modern mycotoxin analysis, providing unparalleled sensitivity and specificity. For the analysis involving Ochratoxin B-[d5], several advanced mass spectrometry techniques are employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ochratoxin B-[d5] Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of mycotoxins. In methods utilizing Ochratoxin B-[d5] as an internal standard, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For Ochratoxin B-[d5], the deprotonated molecule [M-H]⁻ is often selected as the precursor ion in negative electrospray ionization (ESI) mode.

Based on available data, the precursor ion for Ochratoxin B-[d5] is observed at a mass-to-charge ratio (m/z) of 368.114. In a tandem mass spectrometer, this ion is isolated and fragmented to produce characteristic product ions, which are then used for quantification. The selection of specific and intense transitions is key to the selectivity and sensitivity of the method.

Table 1: Mass Spectrometry Parameters for Ochratoxin B-[d5]

Parameter Value
Ionization Mode Negative Electrospray (ESI-)

This table is interactive. Click on the headers to sort.

High-Resolution Mass Spectrometry (HRMS) in Ochratoxin B-[d5] Studies

High-resolution mass spectrometry (HRMS), often coupled with Orbitrap or time-of-flight (TOF) analyzers, offers significant advantages in mycotoxin analysis. HRMS provides highly accurate mass measurements, which allows for the confident identification of analytes and the differentiation between compounds with similar nominal masses. In the context of Ochratoxin B-[d5], HRMS can be used to confirm its elemental composition and to distinguish it from potential isobaric interferences in complex samples. The high resolving power of these instruments enhances the specificity of detection, which is particularly beneficial in research applications and in methods that screen for a large number of contaminants simultaneously.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Ochratoxin B-[d5] and its Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. For isotopically labeled compounds like Ochratoxin B-[d5], NMR is used to confirm the position and extent of deuterium (B1214612) incorporation. While detailed spectral assignments for Ochratoxin B-[d5] are not widely published, the synthesis of such standards requires rigorous characterization, including ¹H and ¹³C NMR. The absence of signals in the ¹H NMR spectrum at the positions of deuteration, coupled with the corresponding changes in the ¹³C NMR spectrum, provides definitive evidence of successful labeling. This structural verification is crucial to ensure the identity and purity of the internal standard, which is a prerequisite for its use in quantitative methods.

Chromatographic Enrichment and Separation Strategies for Ochratoxin B-[d5] in Research Samples

Effective sample preparation is critical for the successful analysis of mycotoxins at low concentrations. This typically involves an extraction step followed by a clean-up or enrichment procedure to remove interfering matrix components. Common strategies include solid-phase extraction (SPE) and immunoaffinity chromatography (IAC).

Immunoaffinity columns, which contain antibodies specific to the ochratoxin group of mycotoxins, are highly effective for selective extraction and concentration from complex matrices such as cereals, coffee, and wine. When Ochratoxin B-[d5] is used as an internal standard, it is added to the sample extract before the IAC clean-up. This ensures that any loss of the analyte during this process is accounted for by the internal standard.

The chromatographic separation is typically achieved using reversed-phase liquid chromatography (RPLC) with C18 columns. The mobile phase usually consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency. The chromatographic conditions are optimized to achieve baseline separation of Ochratoxin B from other mycotoxins and matrix components, ensuring accurate quantification.

Method Validation Protocols for Accurate Ochratoxin B-[d5] Research Applications

The validation of analytical methods is a critical requirement to ensure the reliability of the generated data. For methods employing Ochratoxin B-[d5] as an internal standard, validation is performed according to international guidelines, such as those from the International Council for Harmonisation (ICH) or the European Committee for Standardization (CEN).

Key validation parameters include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the instrument response over a defined range.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) and includes repeatability and intermediate precision.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The use of Ochratoxin B-[d5] significantly contributes to the robustness and accuracy of the method, which is reflected in the validation data.

Table 2: Illustrative Method Validation Parameters for Ochratoxin B Analysis using Ochratoxin B-[d5]

Validation Parameter Typical Performance Characteristic
Linearity (R²) > 0.99
Accuracy (Recovery %) 80 - 110%
Precision (RSD %) < 15%

This table is interactive. Click on the headers to sort.

Biosynthesis and Production Pathways of Ochratoxins: Insights from Labeled Compounds

Microbial Producers and Mycological Factors Influencing Ochratoxin B Production

Ochratoxin B is produced by the same fungal species that synthesize Ochratoxin A. These fungi primarily belong to the genera Aspergillus and Penicillium. nih.govwikipedia.org Among the Aspergillus species, key producers are found in sections Circumdati (e.g., A. ochraceus, A. steynii, A. westerdijkiae) and Nigri (e.g., A. carbonarius, A. niger). wikipedia.orgwikipedia.orgfrontiersin.org In the Penicillium genus, P. verrucosum and P. nordicum are the most significant producers. romerlabs.comnih.gov

These fungal species exhibit different geographical and substrate preferences. Aspergillus species are more common in warmer and tropical regions, contaminating products like coffee, grapes, dried fruits, and spices. nih.govtandfonline.com Conversely, Penicillium species, particularly P. verrucosum, thrive in temperate and colder climates and are the main source of ochratoxin contamination in cereals like barley and wheat. nih.govnih.govfao.org Ochratoxin B is often produced alongside Ochratoxin A, although typically in smaller quantities. escholarship.org The presence of these toxigenic fungi on agricultural commodities is a significant concern for food safety. nih.gov

Table 1. Major Fungal Producers of Ochratoxin B and Commonly Contaminated Commodities
Fungal SpeciesGenusPrimary Climate/RegionCommonly Contaminated CommoditiesReference
Aspergillus ochraceusAspergillusTemperate, TropicalCereals (barley, maize), coffee, nuts, dried foods romerlabs.comtandfonline.comfao.org
Aspergillus carbonariusAspergillusWarm, TropicalGrapes, wine, dried vine fruits, coffee, cocoa romerlabs.comtandfonline.com
Aspergillus nigerAspergillusUbiquitousGrapes, nuts, some industrial enzyme preparations wikipedia.orgromerlabs.com
Penicillium verrucosumPenicilliumTemperate, ColdCereals (barley, wheat), grains romerlabs.comnih.govfao.org
Penicillium nordicumPenicilliumTemperateDry-cured meat products, cheese nih.govasm.org

Genetic and Enzymatic Mechanisms of Ochratoxin Biosynthesis

The biosynthesis proceeds through the following key enzymatic steps:

Polyketide Synthesis : The process begins with the enzyme polyketide synthase (PKS), encoded by the otaA gene. nih.govfrontiersin.org This enzyme utilizes acetyl-CoA and malonyl-CoA to synthesize the polyketide backbone, which cyclizes to form 7-methylmellein. nih.gov

Oxidation : The intermediate 7-methylmellein is then oxidized by a cytochrome P450 monooxygenase, encoded by the otaC gene, to form ochratoxin β (OTβ). nih.gov

Peptide Bond Formation : A nonribosomal peptide synthetase (NRPS), encoded by the otaB gene, catalyzes the condensation of OTβ with the amino acid L-phenylalanine. asm.orgnih.govfrontiersin.org This crucial step forms an amide bond and yields Ochratoxin B (OTB). nih.gov

Following its synthesis, Ochratoxin B can be converted to Ochratoxin A through a final chlorination step. This reaction is catalyzed by a halogenase enzyme, encoded by the otaD gene. nih.gov Therefore, the production of Ochratoxin B is a prerequisite for the formation of Ochratoxin A in these fungi. asm.orgnih.gov The entire gene cluster is regulated by transcription factors, such as the bZIP transcription factor encoded by otaR1, which controls the expression of the biosynthetic genes. nih.gov

Table 2. Key Genes and Enzymes in the Biosynthesis of Ochratoxin B
GeneEnzymeEnzyme ClassFunction in Biosynthetic PathwayReference
otaAOtaAPolyketide Synthase (PKS)Synthesizes the initial polyketide backbone (7-methylmellein) from acetyl-CoA and malonyl-CoA. nih.govfrontiersin.org
otaCOtaCCytochrome P450 MonooxygenaseOxidizes 7-methylmellein to form ochratoxin β (OTβ). nih.gov
otaBOtaBNonribosomal Peptide Synthetase (NRPS)Catalyzes the formation of an amide bond between ochratoxin β and L-phenylalanine to produce Ochratoxin B. asm.orgnih.govfrontiersin.org
otaDOtaDHalogenaseChlorinates Ochratoxin B to form Ochratoxin A (final step, not part of OTB synthesis itself). nih.gov
otaR1OtaR1bZIP Transcription FactorRegulates the expression of the otaABCD biosynthetic genes. nih.gov

Environmental and Cultural Conditions Modulating Ochratoxin B Biosynthesis in Fungal Models

The production of ochratoxins, including Ochratoxin B, by toxigenic fungi is not constitutive but is heavily influenced by a range of environmental and cultural factors. aimspress.com These abiotic factors determine the ability of the fungi to grow and activate the secondary metabolic pathways responsible for toxin synthesis. tandfonline.com Key modulating factors include water activity (aW), temperature, pH, and nutrient availability. aimspress.comnih.gov

Water Activity (aW) : This is a critical factor for fungal germination, growth, and toxin production. For instance, A. ochraceus produces significantly more ochratoxin at a high water activity of 0.95 compared to lower levels like 0.80. nih.gov

Temperature : Different species have distinct optimal temperature ranges for ochratoxin production. Aspergillus species generally favor warmer conditions, with optimal production for A. ochraceus between 25–30°C. nih.gov In contrast, P. verrucosum is adapted to cooler climates and produces toxins effectively at lower temperatures. tandfonline.com

pH : The pH of the substrate also plays a role. Ochratoxin production by A. carbonarius is favored under acidic conditions (pH 3.0–4.0). nih.gov Similarly, P. verrucosum and P. nordicum show optimal production in a pH range of 5.5 to 6.5. nih.gov

Gas Composition : The composition of the surrounding atmosphere, particularly carbon dioxide (CO2) levels, can be inhibitory. High concentrations of CO2 (>30-50%) have been shown to inhibit ochratoxin production by both A. ochraceus and P. verrucosum. tandfonline.com

Nutrient Sources : The type of carbon and nitrogen sources available in the substrate can significantly alter mycotoxin accumulation. nih.gov

Table 3. Environmental Conditions Influencing Ochratoxin Production by Key Fungal Species
FactorFungal SpeciesOptimal/Influential ConditionReference
TemperatureAspergillus ochraceus25–30 °C nih.gov
Aspergillus carbonarius15–25 °C tandfonline.comnih.gov
Penicillium verrucosumIncreases with humidity in the 10 to 28 °C range nih.gov
Water Activity (aW)Aspergillus ochraceusOptimal at ≥0.95 nih.gov
Aspergillus carbonariusOptimal at 0.93–0.95 for production tandfonline.com
pHAspergillus carbonariusFavored at acidic pH (3.0–4.0) nih.gov
Penicillium verrucosum / P. nordicumOptimal at pH 5.5–6.5 nih.gov
Atmosphere (CO₂)Aspergillus ochraceusInhibited by >30% CO₂ tandfonline.com
Penicillium verrucosumInhibited by >50% CO₂ tandfonline.com

Investigating Biosynthetic Intermediates and Pathways using Isotope-Tracer Techniques

Isotope-tracer techniques are powerful tools for elucidating the complex steps of biosynthetic pathways. slideshare.netkkwagh.edu.in These methods involve the use of labeled compounds, where one or more atoms are replaced by a stable or radioactive isotope, to trace the metabolic fate of precursors. researchgate.netslideshare.net In the study of ochratoxin biosynthesis, isotopically labeled molecules, including Ochratoxin B-[d5], are indispensable for confirming pathway intermediates and for developing accurate analytical methods.

The core principle of a tracer study is to introduce a labeled precursor into the fungal culture and then detect the label in the subsequent metabolites. kkwagh.edu.in Early studies used precursors labeled with radioactive isotopes like Carbon-14 (¹⁴C) to establish the origins of the ochratoxin molecule. For example, feeding experiments with [1-¹⁴C] L-phenylalanine and [2-¹⁴C]acetate confirmed that the phenylalanine moiety and the isocoumarin (B1212949) core were derived from their respective precursors. nih.gov

Stable isotopes, such as Deuterium (B1214612) (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are now widely used, especially in conjunction with mass spectrometry. researchgate.net Ochratoxin B-[d5] is an example of a stable isotope-labeled standard. The "[d5]" notation indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms, most likely on the stable phenyl ring of the phenylalanine moiety. This labeling makes the molecule chemically identical to native Ochratoxin B but heavier by five mass units, allowing it to be distinguished by a mass spectrometer.

The applications of Ochratoxin B-[d5] and similar labeled compounds include:

Stable Isotope Dilution Analysis (SIDA) : Ochratoxin B-[d5] serves as an ideal internal standard for the quantification of native Ochratoxin B in complex samples like food and feed. nih.gov By adding a known amount of the labeled standard to a sample, any variations or losses during extraction and analysis affect both the native and labeled compound equally, enabling highly accurate and precise measurement with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Pathway Elucidation : Labeled precursors can be fed to fungal cultures to trace their incorporation into downstream products. For instance, feeding a culture with a deuterated precursor to the isocoumarin ring and observing the formation of Ochratoxin B-[d5] (if the phenylalanine supplied is also deuterated) would provide definitive evidence for the sequence of enzymatic reactions.

Metabolic Flow Analysis : By using labeled compounds, researchers can quantify the flow of metabolites through different branches of cellular metabolism, providing a deeper understanding of how environmental and genetic factors regulate the production of secondary metabolites like Ochratoxin B.

Metabolic Transformations and Pharmacokinetic Modeling of Ochratoxin B

In Vitro and Ex Vivo Metabolic Studies of Ochratoxins

Metabolism studies, both in vitro using cell cultures and isolated enzymes, and ex vivo using tissue preparations, provide foundational insights into how Ochratoxin B is processed by biological systems. Research has indicated that OTB is subject to biotransformation in various organs, including the kidney and liver nih.gov. In vitro studies using cell lines such as human liver HepG2 cells have demonstrated that OTB can inhibit cell proliferation nih.gov. Furthermore, studies employing Caco-2 and HepG2 cell co-culture systems have identified OTB itself, along with OTA methyl ester, OTA ethyl ester, and the OTA glutathione (B108866) conjugate, as metabolites produced under these conditions nih.gov. These findings highlight the capacity of cellular systems to metabolize OTB, albeit the specific pathways and resulting metabolites can vary depending on the model system. Ex vivo studies, such as those involving liver microsomes, also contribute to understanding the enzymatic machinery involved in OTB biotransformation.

Identification and Characterization of Ochratoxin B Metabolites using Stable Isotope Probes

The identification and characterization of mycotoxin metabolites are often facilitated by the use of stable isotope-labeled compounds, such as deuterated analogs (e.g., Ochratoxin B-[d5]). These labeled compounds serve as internal standards or tracers, allowing for precise quantification and identification of metabolites via mass spectrometry. While specific studies detailing the identification of Ochratoxin B metabolites exclusively using Ochratoxin B-[d5] were not explicitly detailed in the provided search results, the general approach of stable isotope tracing is fundamental in mycotoxin research for confirming biosynthetic pathways and elucidating metabolic fates mdpi.com.

Based on known metabolic pathways, if Ochratoxin B-[d5] were administered, it would be expected to yield deuterated forms of its primary metabolites. Ochratoxin B is known to be metabolized into 4-hydroxyochratoxin B and ochratoxin beta nih.gov. The use of a deuterated OTB would enable researchers to track the formation of these specific deuterated metabolites, providing definitive structural confirmation and quantitative data on their production rates. This technique is essential for building comprehensive metabolic profiles and understanding the kinetics of metabolite formation.

Enzymatic Pathways Involved in Ochratoxin B Biotransformation

Ochratoxin B undergoes several enzymatic biotransformation pathways, primarily aimed at increasing its water solubility and facilitating excretion. These pathways are catalyzed by a range of enzymes found in the liver, kidneys, and gut microflora.

Hydrolysis: A principal pathway involves the cleavage of the amide bond linking the isocoumarin (B1212949) moiety and the phenylalanine residue. This hydrolysis yields the less toxic Ochratoxin beta (OTβ) and L-phenylalanine nih.govnih.govfrontiersin.org. Enzymes such as ochratoxinase (e.g., AnOTA from Aspergillus niger), various lipases (e.g., ANL, PPL), and carboxypeptidases are known to catalyze this reaction nih.govnih.govfrontiersin.orgacs.orgportlandpress.com.

Hydroxylation: Another significant pathway is the hydroxylation of the isocoumarin ring, leading to the formation of 4-hydroxyochratoxin B (4-OH-OTB) nih.govmdpi.comnih.govingentaconnect.comeurekaselect.com. This process is typically mediated by cytochrome P450 (CYP450) enzymes, particularly in hepatic systems mdpi.commdpi.comresearchgate.netnih.gov.

Lactone Ring Opening: The lactone ring of OTB can also be opened by specific enzymes, producing open-lactone OTB (OP-OTB), which is generally considered less toxic mdpi.comingentaconnect.comeurekaselect.comresearchgate.net.

Conjugation: Like many xenobiotics, OTB can undergo Phase II conjugation reactions. These include glucuronidation, sulfation, and conjugation with glutathione, mediated by enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs), respectively mdpi.comnih.govingentaconnect.commdpi.comtandfonline.com. These conjugation reactions further increase the polarity of OTB and its metabolites, promoting their excretion.

Table 1: Key Enzymatic Pathways of Ochratoxin B Biotransformation

PathwayKey Enzymes InvolvedResulting Product(s)
HydrolysisOchratoxinase (AnOTA), Lipases (ANL, PPL), Carboxypeptidase AOchratoxin beta (OTβ) + L-phenylalanine
HydroxylationCytochrome P450 (CYP450) enzymes4-hydroxyochratoxin B (4-OH-OTB)
Lactone Ring OpeningLactone hydrolasesOpen-lactone Ochratoxin B (OP-OTB)
ConjugationUGTs, SULTs, GSTsGlucuronides, Sulfates, Glutathione conjugates

Kinetic Analysis of Ochratoxin B Uptake, Distribution, and Elimination in Research Models

The pharmacokinetic profile of Ochratoxin B describes its absorption, distribution, metabolism, and excretion (ADME) within an organism. Studies in research models, particularly rats, have provided quantitative data on OTB's kinetic behavior.

Ochratoxin B is known to be more rapidly metabolized and eliminated compared to Ochratoxin A nih.govresearchgate.net. Pharmacokinetic analyses in rats after intravenous administration indicate that OTB follows a two-compartment open model for distribution capes.gov.br. The elimination half-life of OTB has been reported to be approximately 4.2 ± 1.2 hours, and its total body clearance is estimated at 43 ml/hr/kg capes.gov.br. Unlike OTA, OTB does not appear to exhibit significant tissue-specific retention following administration nih.gov. Its clearance occurs primarily via urine and metabolic pathways capes.gov.br.

Table 2: Pharmacokinetic Parameters of Ochratoxin B in Rats

ParameterValueUnitReference
Elimination Half-life4.2 ± 1.2hours capes.gov.br
Total Body Clearance43ml/hr/kg capes.gov.br

Role of Transport Proteins in Ochratoxin Disposition at the Cellular Level

The cellular uptake, distribution, and excretion of Ochratoxin B are significantly influenced by a variety of membrane transport proteins. These transporters, often belonging to the solute carrier (SLC) and ATP-binding cassette (ABC) superfamilies, play a critical role in mediating the movement of OTB across cell membranes, particularly in the kidney and liver.

In renal cells, OTB is likely transported via organic anion transporters (OATs), including OAT1, OAT3, and OAT4, which are known to mediate the uptake and excretion of organic anions nih.govtci-thaijo.orginnocua.netmdpi.commdpi.comresearchgate.net. OAT1 and OAT3 are typically found on the basolateral membrane and are involved in uptake from the blood, while OAT4, located on the apical membrane, may be involved in reabsorption tci-thaijo.orginnocua.netmdpi.commdpi.comresearchgate.net. The human transporter hNPT4 has also been identified as an apical efflux pathway in renal proximal tubules, potentially contributing to OTB reabsorption mdpi.com.

In the liver and intestine, organic anion-transporting polypeptides (OATPs), such as OATP1B1 and OATP2B1, are implicated in the cellular uptake and subsequent metabolism or excretion of OTB tci-thaijo.org. Efflux transporters, including multidrug resistance-associated proteins (MRPs) like MRP2 and MRP4, and breast cancer resistance protein (BCRP), are crucial for reducing intracellular accumulation by transporting OTB out of cells, thereby potentially mitigating toxicity tci-thaijo.orginnocua.netmdpi.comresearchgate.net. The binding of OTB to serum albumin can also influence its cellular uptake, with high-affinity binding potentially diminishing cellular entry nih.gov.

Table 3: Key Transport Proteins Involved in Ochratoxin B Disposition

Transporter FamilySpecific TransporterCellular Location/RoleReference
OATsOAT1, OAT3, OAT4Renal tubules; Uptake, Excretion, Reabsorption tci-thaijo.orginnocua.netmdpi.commdpi.comresearchgate.net
OATPsOATP1B1, OATP2B1Liver cells, Intestinal cells; Uptake tci-thaijo.org
ABC TransportersMRP2, BCRP, MRP4Various cells; Efflux, Reduced net uptake tci-thaijo.orginnocua.netmdpi.comresearchgate.net
NPT4hNPT4Renal proximal tubule; Apical efflux, Reabsorption mdpi.com

Cellular and Molecular Mechanisms of Ochratoxin B Interaction in Research Models

Interaction of Ochratoxin B with Subcellular Components in Model Systems

Ochratoxin B (OTB), a dechlorinated analog of the more prevalent mycotoxin Ochratoxin A (OTA), interacts with various subcellular components, which is fundamental to understanding its cellular toxicity. ebi.ac.uk While OTB is generally considered less toxic than OTA, in vitro studies have demonstrated its ability to induce cytotoxic effects in kidney and liver cells. ebi.ac.uknih.gov The primary distinction in their in vivo effects is attributed to OTB's rapid metabolism and excretion. ebi.ac.uknih.gov

In renal cell culture systems, such as LLC-PK1 cells which emulate the proximal tubule, OTB has shown a potential for cytotoxicity comparable to OTA at higher concentrations. ebi.ac.uk At lower concentrations (< 25 microM), OTA is slightly more toxic, but the reduction in cell viability becomes similar for both toxins at concentrations up to 100 microM. ebi.ac.uk This suggests that at the subcellular level, OTB can engage with cellular machinery to a significant degree.

Fluorescence spectroscopy studies have been instrumental in demonstrating the interaction of OTB with macromolecules. For instance, OTB has been shown to form highly stable complexes with human serum albumin (HSA). nih.gov This interaction is significant as it can influence the toxicokinetics of the mycotoxin. nih.gov The formation of these complexes can diminish the cellular uptake of OTB, thereby reducing its immediate cytotoxic effects. nih.gov In cell culture experiments, the presence of albumin was observed to decrease the toxic effects of OTB. nih.gov

The interaction of OTB with subcellular components is a critical area of research, as it provides insights into the initial molecular events that trigger its biological effects. While much of the research has focused on OTA, the available data on OTB indicates that it actively engages with cellular structures and macromolecules, which is a key determinant of its toxic potential.

Modulatory Effects of Ochratoxin B on Cellular Signaling Pathways in Research Models

Ochratoxin B has been shown to modulate various cellular signaling pathways, which are central to its mechanism of action in research models. Although less potent than Ochratoxin A (OTA), OTB can still elicit significant cellular responses by interfering with key signaling cascades involved in cell cycle regulation, apoptosis, and stress responses.

Studies have indicated that ochratoxins can disrupt normal cell-cycle control, which may be a crucial component of their toxic activities. researchgate.netoup.com While much of the research has focused on OTA's ability to cause cell cycle arrest, OTB has also been observed to reduce cell proliferation in a concentration-dependent manner in various epithelial cell types. oup.com For example, in LLC-PK1 and NRK-52E cells, the first significant effects on proliferation were noted at 0.5 μM. oup.com This suggests an interference with the signaling pathways that govern cell cycle progression.

Apoptosis, or programmed cell death, is another critical pathway affected by ochratoxins. Research on OTA has demonstrated its ability to induce apoptosis through mitochondria-dependent pathways, involving the activation of caspases such as caspase-9 and caspase-3. nih.gov OTA has also been shown to down-regulate the anti-apoptotic protein Bcl-xL in human lymphocytes, further promoting cell death. oup.com While direct evidence for OTB's modulation of these specific apoptotic pathways is less abundant, its observed cytotoxicity implies an ability to trigger cell death mechanisms. ebi.ac.uk The induction of apoptosis by OTA has been linked to the stimulation of MAPK signaling pathways, including p38 MAPK, ERK1/2, and JNK, which are involved in regulating cell fate in response to cellular stress. mdpi.com

The table below summarizes the comparative effects of OTB and OTA on cell proliferation in different cell lines, highlighting the concentrations at which the first significant effects are observed.

Table 1: Comparative Effects of Ochratoxin B and Ochratoxin A on Cell Proliferation

Cell Line Ochratoxin B (OTB) - First Significant Effect Ochratoxin A (OTA) - First Significant Effect
LLC-PK1 0.5 µM 10 nM
NRK-52E 0.5 µM 10 nM
Human Kidney Cells (female) 1 µM 10 nM
Human Kidney Cells (male) 0.5 µM 10 nM
Porcine Kidney Cells (female) 1 µM 100 nM
Porcine Kidney Cells (male) 100 nM 10 nM
NRK-49F 60 µM 10 µM

The data indicates that while OTB is generally less potent than OTA, it still significantly impacts cellular signaling pathways related to cell survival and proliferation.

Investigation of Ochratoxin B-Induced Changes in Gene Expression and Proteomics in Research Models

The toxic effects of Ochratoxin B at the molecular level can be further understood by examining its impact on gene expression and the cellular proteome. While comprehensive transcriptomic and proteomic studies specifically for OTB are not as extensive as for Ochratoxin A (OTA), the available data provides valuable insights into its mechanisms of action.

Gene expression profiling of cells treated with OTA has revealed significant alterations in the transcription of genes involved in intestinal dysfunction, inflammation, and immune responses. nih.gov In porcine intestinal epithelial cells (IPEC-J2), OTA treatment resulted in the upregulation of 782 genes and the downregulation of 896 genes. nih.gov These changes in gene expression are associated with the activation of inflammatory genes such as IL-6, IL-8, IL-10, NF-kB, TLR4, and TNF-α. nih.gov Given the structural similarity between OTA and OTB, it is plausible that OTB may induce similar, albeit potentially less pronounced, changes in gene expression.

Proteomics offers a powerful approach to investigate the cellular response to mycotoxins by analyzing changes in protein abundance. Studies on OTA have demonstrated its ability to alter the expression of proteins involved in crucial cellular processes. For instance, in Wistar rats, exposure to OTA affected proteins related to liver function and cancer development. mdpi.com In the context of food safety, proteomic analysis of Aspergillus ochraceus under different salt conditions, which influences OTA production, revealed significant changes in proteins associated with nutrient uptake, cell membrane integrity, energy metabolism, and secondary metabolism, including OTA production. nih.gov

A comparative proteomics study on two strains of Aspergillus carbonarius with differing OTA-producing capabilities identified nine proteins potentially involved in regulation, amino acid metabolism, oxidative stress, and sporulation that were differentially expressed. nih.gov One of these proteins, homologous to CipC, was found in higher abundance in the OTA-producing strain, suggesting its involvement in OTA biosynthesis. nih.gov

The table below presents a selection of key proteins and genes affected by OTA, which may be similarly influenced by OTB, warranting further investigation.

Table 2: Selected Genes and Proteins Modulated by Ochratoxin A in Research Models

Molecule Type Name Function Observed Effect of OTA
Gene IL-6 Inflammatory Cytokine Upregulation
Gene IL-8 Inflammatory Cytokine Upregulation
Gene TNF-α Inflammatory Cytokine Upregulation
Gene ZO-1 Tight Junction Protein Damage
Protein Actb Cytoskeletal Integrity Downregulation
Protein Actg1 Cytoskeletal Integrity Downregulation
Protein CipC homolog Unknown (potential role in biosynthesis) Higher abundance in OTA-producing strain

These findings underscore the importance of transcriptomic and proteomic analyses in elucidating the molecular mechanisms of ochratoxin toxicity and suggest that OTB likely exerts its effects through the modulation of similar sets of genes and proteins as OTA.

Elucidating Mechanisms of Action at the Molecular Level using Labeled Compounds

Isotopically labeled compounds, such as Ochratoxin B-[d5], are invaluable tools for elucidating the mechanisms of action of mycotoxins at the molecular level. nih.gov The use of stable isotope-labeled standards in analytical techniques like high-performance liquid chromatography with mass spectrometric detection (HPLC-MS/MS) is crucial for accurate quantification of mycotoxins in complex matrices. researchgate.netacs.org This precision is essential for detailed toxicokinetic and mechanistic studies.

Stable isotope dilution analysis (SIDA) is a powerful technique that employs isotopically labeled internal standards to compensate for matrix effects and variations in sample preparation, leading to more accurate and reliable analytical results. researchgate.net For example, deuterated aflatoxins have been synthesized and used in SIDA for the determination of aflatoxins in food samples. nih.gov Similarly, Ochratoxin B-[d5] can serve as an internal standard for the quantification of OTB, allowing for precise measurements of its absorption, distribution, metabolism, and excretion. nih.gov

The preparation of labeled ochratoxins has been described, involving the synthesis of the azide (B81097) of ochratoxin beta and its subsequent conjugation to labeled phenylalanine to produce, for instance, (14)C-ochratoxin B. nih.gov These labeled compounds can then be used in animal models to trace the distribution of the toxin throughout the body using techniques like whole-body autoradiography. nih.gov Such studies provide critical information on target organs and tissues, helping to understand the toxicokinetics of the compound.

In mechanistic studies, labeled compounds help in identifying and quantifying metabolites. For instance, studies on the biotransformation of OTB in rats have identified ochratoxin beta, resulting from the cleavage of the peptide bond, as the major metabolite excreted in urine, along with smaller amounts of 4-hydroxy-OTB. ebi.ac.uknih.gov The ability to accurately measure the parent compound and its metabolites is fundamental to understanding the pathways of detoxification and bioactivation.

The use of isotope-labeled reference materials is considered essential for high-quality mass spectrometry analysis, as they can account for issues such as reduced extraction efficiency and low recovery. romerlabs.com By providing a more accurate picture of the fate of the mycotoxin in a biological system, labeled compounds like Ochratoxin B-[d5] are indispensable for a deeper understanding of its molecular mechanisms of toxicity.

Role of Ochratoxin B in Mechanistic Toxicology Studies

Ochratoxin B plays a significant role in mechanistic toxicology studies, primarily through its use in comparative studies with the more potent Ochratoxin A (OTA). nih.gov By comparing the toxic effects of these two structurally similar mycotoxins, researchers can gain valuable insights into the specific molecular features responsible for the toxicity of the ochratoxin family. researchgate.net

A key structural difference between OTA and OTB is the absence of a chlorine atom in the dihydroisocoumarin moiety of OTB. ebi.ac.uknih.gov This difference is thought to be a major contributor to the observed disparities in their toxic potency. researchgate.net Mechanistic studies comparing the two can therefore help to elucidate the role of the chlorine atom in the toxicodynamics of ochratoxins.

One of the most significant findings from comparative studies is that OTB appears to be devoid of genotoxic activity in human-derived liver (HepG2) cells, whereas OTA is genotoxic under the same conditions. ebi.ac.uk This suggests that the mechanism of toxicity for OTB may not involve direct DNA damage, and that the carcinogenicity associated with OTA may be linked to its genotoxic properties. The lack of genotoxicity of OTB makes it a useful negative control in studies investigating the genotoxic mechanisms of OTA.

Comparative Toxicology: It serves as a less toxic analog to OTA, allowing for the investigation of structure-activity relationships.

Mechanistic Dissection: Its lack of genotoxicity helps to differentiate between genotoxic and non-genotoxic mechanisms of ochratoxin-induced toxicity.

Toxicokinetic Modeling: Its distinct metabolic profile provides insights into the role of metabolism and elimination in determining the in vivo toxicity of mycotoxins.

By studying OTB alongside OTA, researchers can more effectively unravel the complex molecular mechanisms underlying the toxicity of this important class of mycotoxins.

Derivatives, Analogs, and Synthetic Probes in Ochratoxin Research

Chemical Synthesis and Characterization of Ochratoxin Analogs

The synthesis of ochratoxin analogs, including isotopically labeled versions like Ochratoxin B-[d5], is crucial for advancing research into their toxicology and for developing accurate analytical methods. The general synthetic strategy involves the coupling of the dihydroisocoumarin core with a modified or isotopically labeled L-phenylalanine moiety.

A common method for preparing labeled ochratoxins involves the synthesis of an activated form of the isocoumarin (B1212949) part, which is then conjugated to the desired labeled amino acid. For instance, the preparation of 14C-labeled Ochratoxin B (OTB) has been described through the synthesis of the azide (B81097) of ochratoxin beta via a mixed anhydride (B1165640) intermediate. nih.govnih.govebi.ac.uk This activated intermediate is subsequently conjugated to 14C-labeled phenylalanine to yield the final labeled mycotoxin. nih.govnih.govebi.ac.uk

A similar strategy has been applied to the total synthesis of d5-Ochratoxin A (OTA), a compound structurally analogous to Ochratoxin B-[d5]. A key step in this process is the condensation reaction between a protected L-d5-phenylalanine and 5-chloro-8-hydroxy-3-methyl-1-oxoisochromane-7-carboxylic acid, also known as ochratoxin α (OTα). thieme-connect.com An earlier semi-synthetic approach for d5-OTA involved the acid hydrolysis of unlabeled OTA to produce (R)-OTα, followed by conversion to its acyl chloride and reaction with L-d5-phenylalanine methyl ester, and a final deprotection step. thieme-connect.com These synthetic routes provide access to high-purity labeled standards essential for analytical applications. Ochratoxin B-[d5] specifically refers to the deuterated form of Ochratoxin B, where five hydrogen atoms in the phenyl ring of the L-phenylalanine moiety are replaced with deuterium (B1214612). pharmaffiliates.com

Characterization of these synthetic analogs is typically performed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm their structure and isotopic enrichment. nih.gov Photometric analysis can also be used to determine the concentration of ochratoxin solutions. mdpi.com

Table 1: Overview of Synthetic Steps for Labeled Ochratoxins

Step Description Relevant Precursor/Intermediate Target Molecule
1 Activation of Isocoumarin Moiety Ochratoxin beta / Ochratoxin alpha (OTα) Mixed anhydride or azide intermediate
2 Conjugation Activated isocoumarin Labeled L-phenylalanine (e.g., 14C-Phe, d5-Phe)
3 Final Product Formation - Labeled Ochratoxin (e.g., 14C-OTB, d5-OTA)

Utility of Isotope-Labeled Ochratoxins (Including Ochratoxin B-[d5]) as Internal Standards and Tracers

Isotope-labeled ochratoxins, such as Ochratoxin B-[d5], are invaluable tools in analytical chemistry, primarily serving as internal standards in stable isotope dilution assays (SIDA). researchgate.nettum.denih.gov These methods, often coupled with high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), are considered the gold standard for the accurate quantification of mycotoxins in complex matrices like food and feed. researchgate.nettum.dehpst.czagriculturejournals.cz

The fundamental principle of SIDA is the addition of a known quantity of an isotopically labeled analog of the target analyte (e.g., Ochratoxin B-[d5]) to a sample prior to extraction and cleanup. hpst.cznih.gov Because the labeled standard (e.g., [2H5]-OTA or U-[13C]-OTA) has virtually identical chemical and physical properties to its unlabeled counterpart, it experiences the same losses during sample preparation and the same ionization effects in the mass spectrometer. hpst.czlibios.fr However, it is distinguishable by its higher mass. hpst.cz By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, analysts can accurately calculate the concentration of the mycotoxin, effectively compensating for matrix effects and variations in extraction recovery. hpst.cznih.gov

The use of stable isotopically labeled standards is superior to employing structurally similar compounds as internal standards, as the latter may not co-elute or behave identically during the analytical process, potentially leading to inaccurate results. hpst.cz The high cost of commercially available labeled ochratoxins has historically limited their widespread use, but their ability to improve accuracy, sensitivity, and precision in quantification is well-established. researchgate.nethpst.cz For example, a SIDA method using [2H5]-OTA as an internal standard for food analysis demonstrated low detection limits, good precision, and excellent accuracy when analyzing certified reference materials. tum.de

Beyond quantification, isotope-labeled ochratoxins also serve as tracers in metabolic and toxicokinetic studies. nih.govnih.gov By administering a labeled ochratoxin to a biological system, researchers can track its absorption, distribution, metabolism, and excretion, providing critical insights into its biological fate. nih.govnih.govebi.ac.uk

Table 2: Applications of Isotope-Labeled Ochratoxins in Analytical Methods

Labeled Compound Analytical Technique Application Benefit
Ochratoxin B-[d5] LC-MS/MS Internal Standard for OTB quantification High accuracy, corrects for matrix effects
[2H5]-Ochratoxin A LC-MS/MS SIDA for OTA quantification in foods High accuracy and precision tum.de
U-[13C]-Ochratoxin A LC-MS/MS SIDA for OTA quantification Efficient compensation for matrix effects hpst.cz

Comparative Studies of Ochratoxin Derivatives for Mechanistic Elucidation in Research Models

Comparative studies of ochratoxin derivatives are essential for understanding their structure-activity relationships and elucidating their mechanisms of toxicity. nih.gov Ochratoxin A (OTA), the chlorinated analog, is consistently found to be the most prevalent and toxic member of the ochratoxin family. nih.govnih.gov Its non-chlorinated counterpart, Ochratoxin B (OTB), is frequently found alongside OTA in contaminated products but is generally considered significantly less toxic. mdpi.comnih.gov

In Vivo and In Vitro Toxicity: Early in vivo studies in chicks and rainbow trout demonstrated that OTB is much less acutely toxic than OTA. nih.gov In vitro studies comparing the effects of different ochratoxins on porcine blood monocytes and granulocytes showed a clear toxicity ranking: OTA > Ochratoxin C (OTC) > OTB. nih.gov OTB exhibits cytotoxic effects on kidney and liver cells in vitro, but these effects are minor in vivo due to its rapid metabolism and excretion. ebi.ac.uk It has been shown to inhibit the proliferation of human liver HepG2 cells but lacks the genotoxic activity observed with OTA. ebi.ac.uk

Toxicokinetics and Metabolism: Studies using radiolabeled tracers have revealed significant differences in the biological handling of OTA and OTB. A comparative study in rats using 14C-labeled OTA and OTB showed that while their tissue distribution patterns were nearly identical, OTA had a much longer retention time in the blood. nih.govnih.gov In contrast, OTB was excreted much more rapidly. nih.govnih.gov Furthermore, detectable levels of metabolites were found in tissue extracts from rats injected with OTB, whereas no metabolites of OTA were observed, suggesting OTB is more extensively metabolized. nih.gov The primary metabolite of OTB is ochratoxin beta, which results from the cleavage of the peptide bond. nih.gov

These comparative studies underscore that the toxicity of ochratoxins is not solely dependent on the isocoumarin moiety but is heavily modulated by substitutions on this core structure and the resulting changes in metabolism and retention. nih.gov

Table 3: Comparative Properties of Ochratoxin A (OTA) and Ochratoxin B (OTB)

Property Ochratoxin A (OTA) Ochratoxin B (OTB)
Structure Chlorinated dihydroisocoumarin linked to phenylalanine Non-chlorinated dihydroisocoumarin linked to phenylalanine
Relative Toxicity High; considered the most toxic ochratoxin nih.gov Low; significantly less toxic than OTA ebi.ac.uknih.gov
Genotoxicity Considered genotoxic mdpi.com Lacks the genotoxic activity of OTA ebi.ac.uk
Blood Retention Long retention time nih.govnih.gov Rapidly cleared from blood nih.govnih.gov
Metabolism Limited metabolism observed nih.gov More extensively metabolized; hydrolyzed to ochratoxin beta nih.gov

| Excretion | Slower excretion | Faster excretion nih.govnih.gov |

Development of Affinity Probes and Chemical Tools Based on Ochratoxin Structure for Research

The development of affinity probes and other chemical tools based on the ochratoxin structure is critical for creating sensitive detection methods and for studying the molecular interactions of these mycotoxins. A primary approach has been the generation of monoclonal antibodies (mAbs) that can specifically recognize and bind to ochratoxins.

These antibodies are typically produced by immunizing mice with an ochratoxin-protein conjugate, such as OTB conjugated to keyhole limpet hemocyanin (KLH). ebi.ac.uk The resulting hybridoma cell lines can then be screened to select for those that produce mAbs with high affinity and specificity for the target ochratoxin. ebi.ac.uknih.gov For example, a monoclonal antibody specific to OTB was developed and characterized for use in an indirect competitive enzyme-linked immunosorbent assay (ELISA). mdpi.com This OTB-ELISA demonstrated a low limit of detection and very low cross-reactivity to OTA (2.7%), making it suitable for specifically screening OTB in various food matrices. mdpi.com

Once generated, these antibodies serve as the core component of various immunochemical tools:

Enzyme-Linked Immunosorbent Assays (ELISA): ELISAs are high-throughput screening tools that use antibodies to quantify ochratoxins in samples. Both direct and indirect competitive ELISA formats have been developed, providing sensitive and rapid detection. mdpi.com

Immuno-affinity Columns (IACs): IACs utilize monoclonal antibodies immobilized on a solid support (e.g., agarose (B213101) gel beads) to selectively capture and concentrate ochratoxins from complex sample extracts. nih.govlcms.cz The sample extract is passed through the column, where the ochratoxin binds to the antibody. After washing away impurities, the purified toxin is eluted and can be quantified by other methods like HPLC. nih.govlcms.cz IACs are a highly effective cleanup step that improves the accuracy of subsequent analyses. lcms.cz

Immunochromatographic Strips (Lateral Flow Assays): These are rapid, user-friendly tools for on-site screening. They often use antibody-conjugated gold nanoparticles as a probe. The presence of the toxin in a sample leads to a visible color change on the strip, providing a qualitative or semi-quantitative result in minutes. acs.org

These affinity-based tools are not only used for food safety monitoring but also as research instruments to investigate ochratoxin exposure, study toxin-protein interactions, and validate findings from other analytical methods.

Table 4: Research Tools Based on Ochratoxin Affinity

Tool Type Principle of Operation Key Component Application in Research
Competitive ELISA Competition between free toxin and a toxin-enzyme conjugate for antibody binding sites. mdpi.com Monoclonal or Polyclonal Antibody High-throughput screening of samples; Quantification of toxin levels.
Immuno-affinity Column (IAC) Selective capture of toxins from an extract using immobilized antibodies. nih.gov Immobilized Monoclonal Antibody Sample cleanup and concentration prior to HPLC or LC-MS/MS analysis. lcms.cz

| Immunochromatographic Strip | Toxin in the sample competes with an immobilized antigen for binding to an antibody-gold nanoparticle probe. acs.org | Antibody-Gold Nanoparticle Conjugate | Rapid, on-site screening for presence/absence of ochratoxins. |

Bioremediation and Detoxification Strategies for Ochratoxins

Microbial Degradation of Ochratoxins: Enzymatic Pathways and Microorganisms

Microbial degradation is a promising biological approach for detoxifying ochratoxins. Various microorganisms, including bacteria, fungi, and yeasts, possess enzymatic machinery capable of breaking down ochratoxins into less toxic or non-toxic compounds. The primary mechanism involves the hydrolysis of the amide bond connecting the isocoumarin (B1212949) moiety to phenylalanine, yielding ochratoxin α (OTα) and L-phenylalanine, which are significantly less toxic frontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov.

Research has identified several microorganisms with Ochratoxin B degradation capabilities. For instance, Brevundimonas naejangsanensis strain ML17 has demonstrated the ability to degrade both OTA and OTB simultaneously, achieving a 100% degradation rate within 24 hours researchgate.netresearchgate.net. Similarly, the white rot fungus Pleurotus ostreatus has shown significant degradation of OTB, with only 3% remaining after a four-week incubation period, suggesting hydrolysis as the initial step followed by further degradation of intermediates researchgate.net. Studies have also indicated that other fungi, such as Aspergillus niger, can degrade OTB frontiersin.orgresearchgate.net.

The efficiency of microbial degradation is influenced by factors like the specific microorganism, its cell wall components (affecting adsorption), and the presence of specific enzymes such as carboxypeptidases (e.g., Carboxypeptidase A and Y) and amidohydrolases frontiersin.orgfrontiersin.orgfrontiersin.org. These enzymes cleave the amide bond, a critical step in the detoxification process frontiersin.org.

Chemical Degradation Methods for Ochratoxin Elimination in Research and Matrices

Chemical methods offer alternative approaches for the elimination of ochratoxins in research and various matrices. These methods often involve oxidation, hydrolysis, or other chemical reactions that break down the mycotoxin structure.

Alkalization : Under strong alkaline conditions, the amide bond of ochratoxins can be hydrolyzed, leading to the formation of less toxic products. This process is often reversible nih.gov. Research has shown that alkaline conditions can enhance the thermal degradation of OTA nih.gov.

Ozonation : Ozone (O₃), a potent oxidizing agent, has been explored for its ability to degrade ochratoxins in food production and sanitation preprints.orgpreprints.org.

Irradiation : Techniques such as gamma ray or electron beam irradiation have been investigated for their potential to reduce OTA levels. For example, irradiation has been shown to degrade OTA in corn, although it can also affect food quality preprints.orgpreprints.org. Water radiolysis has also been shown to promote OTA elimination, with increased moisture content enhancing the irradiation's productivity preprints.org.

Ammoniation : This method has been used to detoxify OTA-contaminated crops, with studies reporting significant reductions in mycotoxin concentration nih.gov.

These chemical methods are studied in research settings to determine their efficacy and potential impact on the target matrices, with Ochratoxin B-[d5] potentially used to validate degradation pathways or analytical recovery.

Adsorption and Binding Technologies for Ochratoxin Sequestration in Research Systems

Adsorption and binding technologies utilize materials that can physically sequester or bind ochratoxins, effectively removing them from a solution or matrix. These methods are often employed in research to evaluate the capacity of various materials for mycotoxin removal.

Activated Carbon and Biochar : Materials like activated coconut charcoal and pine biochar have demonstrated high efficacy in sequestering ochratoxin A (OTA) mdpi.com. Studies evaluating these materials often test them across different pH levels and mycotoxin concentrations to determine their binding capacity mdpi.comresearchgate.netuminho.pt. Grape pomace and olive pomace have also been investigated as biosorbents for mycotoxins, including OTA uminho.ptacs.org.

Bentonite (B74815) Clays : Food-grade bentonite clays, both sodium and calcium forms, have shown significant adsorption capabilities for OTA. Calcium bentonite, in particular, has demonstrated higher adsorption efficiency, especially at neutral pH levels researchgate.net. Research often compares the adsorption capacity of different bentonite types and their effectiveness in various matrices mdpi.comresearchgate.net.

Other Materials : Esterified glucomannans and modified zeolites have also been explored as adsorbents for OTA nih.gov. Aptamer-based ultrafiltration systems have been developed for the depletion of small molecular contaminants like OTA, showcasing high specificity acs.org.

These technologies are evaluated in research systems to understand the binding mechanisms, capacity, and reusability of the adsorbent materials. Deuterated analogs like Ochratoxin B-[d5] could be used in such studies to assess the specificity of binding agents or to quantify adsorption kinetics.

Enzyme-Based Biotransformation Approaches for Ochratoxin Detoxification in Research Models

Enzyme-based biotransformation focuses on using specific enzymes to convert ochratoxins into less toxic compounds. This approach leverages the catalytic activity of enzymes to achieve selective detoxification.

Lipases : Lipases, particularly porcine pancreatic lipase (B570770) (PPL) and Amano Lipase A (ANL) from Aspergillus niger, have shown promise in degrading both OTA and OTB frontiersin.orgresearchgate.netnih.govuminho.ptnih.gov. ANL has demonstrated complete degradation of both OTA and OTB, hydrolyzing OTA in 3 hours and OTB in 10 hours. PPL also degraded OTB completely within 9 hours but was less effective against OTA, degrading only 43% in 25 hours researchgate.netuminho.ptnih.gov. Molecular modeling studies have helped elucidate the binding interactions of these enzymes with ochratoxins, suggesting that the chlorine group in OTA might hinder its hydrolysis by PPL researchgate.netuminho.pt.

Carboxypeptidases : Enzymes like Carboxypeptidase A (CPA) and Carboxypeptidase Y (CPY) are known to hydrolyze the amide bond of ochratoxins, producing OTα and phenylalanine frontiersin.orgfrontiersin.org. Research has focused on isolating and characterizing these enzymes from various sources, including microorganisms and animal pancreas, to enhance their efficiency for detoxification purposes frontiersin.orgfrontiersin.org.

Amidohydrolases : Ochratoxin amidase, like the one cloned from Aspergillus niger (OTase), can efficiently hydrolyze OTA into OTα frontiersin.org.

These enzymatic approaches are studied in research models to optimize reaction conditions (pH, temperature, enzyme concentration) and to identify enzymes with high specificity and efficiency for ochratoxin degradation. The use of Ochratoxin B-[d5] in these models could help in understanding the enzymatic activity on OTB and its deuterated forms, providing insights into the enzyme's substrate specificity and reaction kinetics.

Compound List:

Ochratoxin B-[d5]

Ochratoxin A (OTA)

Ochratoxin B (OTB)

Ochratoxin C (OTC)

Ochratoxin α (OTα)

Ochratoxin β (OTβ)

L-phenylalanine

Aflatoxin B1 (AFB1)

Aflatoxin B2 (AFB2)

Aflatoxin G1 (AFG1)

Aflatoxin G2 (AFG2)

Aflatoxin M1 (AFM1)

Zearalenone (ZEA)

Deoxynivalenol (DON)

Fumonisin B1 (FB1)

T-2 toxin

Sterigmatocystin

Enniatin B

Advanced Research Applications and Future Perspectives of Ochratoxin B D5

Ochratoxin B-[d5] in Quantitative Biology and Metabolomics Research

In the realms of quantitative biology and metabolomics, Ochratoxin B-[d5] serves as an indispensable internal standard for analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). theanalyticalscientist.com The fundamental principle behind its use is the stable isotope dilution assay (SIDA), a technique revered for its precision and accuracy in quantifying trace-level contaminants. nih.govhpst.cz

The SIDA approach involves adding a known quantity of the isotopically labeled standard, such as Ochratoxin B-[d5], to a sample prior to extraction and analysis. fda.gov Since Ochratoxin B-[d5] is chemically identical to the native Ochratoxin B, it experiences the same physical and chemical processes during sample preparation, cleanup, and chromatographic separation. hpst.cz This co-elution and co-ionization behavior allows it to effectively compensate for variations in extraction recovery and matrix effects—signal suppression or enhancement caused by co-extracted sample components—that can otherwise lead to significant quantification errors. restek.com

The utility of Ochratoxin B-[d5] and other deuterated mycotoxin standards has been demonstrated in numerous studies. For instance, in the analysis of mycotoxins in dairy products, a stable isotope dilution assay using LC-MS/MS was established for the simultaneous detection of 17 mycotoxins and their derivatives, showcasing the robustness of this approach. nih.gov The average recoveries of the target compounds from samples spiked at three different concentrations were between 67-102%, with relative standard deviations of the peak areas being less than 10%. nih.gov

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, also benefits from the use of stable isotope-labeled compounds. While direct metabolomics studies specifically utilizing Ochratoxin B-[d5] are an emerging area, the principles are well-established. Stable isotopic labeling can be used in untargeted metabolic profiling to detect and identify novel biotransformation products of xenobiotics. nih.gov By treating a biological system with a mixture of labeled and unlabeled mycotoxin, researchers can use high-resolution mass spectrometry (HRMS) to identify new metabolites by looking for characteristic isotopic patterns. nih.gov This approach provides a powerful tool to uncover previously unknown metabolic pathways of Ochratoxin B.

Table 1: Application of Ochratoxin B-[d5] in Quantitative Analysis

Application Area Technique Role of Ochratoxin B-[d5] Key Advantage
Quantitative Biology LC-MS/MS Internal Standard High accuracy and precision in quantification
Food Safety Analysis Stable Isotope Dilution Assay (SIDA) Calibrant and internal standard Compensates for matrix effects and extraction losses

Contributions of Labeled Ochratoxins to Understanding Mycotoxin Dynamics

The use of labeled ochratoxins, including Ochratoxin B-[d5], has significantly advanced our understanding of mycotoxin dynamics, encompassing their absorption, distribution, metabolism, and excretion (ADME) in biological systems, as well as their fate in the environment. These isotopically labeled molecules act as tracers, allowing researchers to follow their journey through complex systems without altering the biological or environmental processes.

By employing labeled ochratoxins in animal studies, scientists can accurately track the metabolic fate of these toxins. For example, studies on Ochratoxin B have shown that it is metabolized to 4-hydroxyochratoxin B and ochratoxin beta. nih.gov The use of a labeled internal standard in such studies ensures that the quantification of these metabolites is accurate, providing reliable data on the extent and rate of biotransformation. This is crucial for understanding the detoxification mechanisms and the potential for bioaccumulation of different ochratoxin species. Research has indicated that Ochratoxin B is more extensively metabolized and rapidly eliminated compared to its more toxic counterpart, Ochratoxin A, which may explain its lower toxicity. nih.gov

In the context of food safety, labeled ochratoxins are vital for validating analytical methods used to monitor mycotoxin levels in various food commodities. The development of methods for the simultaneous determination of multiple mycotoxins relies heavily on the availability of high-quality, isotopically labeled internal standards. hpst.cz These standards are essential for ensuring that analytical methods meet the stringent requirements of regulatory bodies for food safety monitoring. fda.gov A method using a stable isotope dilution assay for 12 regulated mycotoxins in various food matrices demonstrated recoveries of 80-120% with a relative standard deviation of less than 15%, highlighting the accuracy achievable with this technique. d-nb.info

The environmental fate of mycotoxins is another area where labeled compounds provide invaluable insights. Understanding how mycotoxins are transported and transformed in soil, water, and air is essential for assessing environmental exposure risks. cdc.gov Labeled compounds can be used in controlled laboratory or field studies to track the movement and degradation of mycotoxins, helping to build more accurate environmental fate models. epa.gov

Emerging Analytical Techniques and Their Application to Ochratoxin B-[d5] Studies

The field of mycotoxin analysis is continually evolving, with new and advanced analytical techniques offering improved sensitivity, selectivity, and throughput. Ochratoxin B-[d5] plays a crucial role in the development and validation of these emerging methods.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This technique has become the gold standard for mycotoxin analysis due to its high separation efficiency and sensitive detection capabilities. hpst.cz The use of Ochratoxin B-[d5] as an internal standard in UHPLC-MS/MS methods is standard practice for achieving accurate quantification, especially in multi-mycotoxin analysis where matrix effects can be highly variable. fda.gov

High-Resolution Mass Spectrometry (HRMS): Instruments such as Orbitrap and time-of-flight (TOF) mass spectrometers provide high mass accuracy and resolution, enabling the confident identification of known and unknown compounds. theanalyticalscientist.com In the context of Ochratoxin B-[d5] studies, HRMS is particularly valuable for metabolomics research. The ability to distinguish between the labeled and unlabeled forms of metabolites with high confidence is key to identifying novel biotransformation products. nih.gov

Microfluidic Systems: Also known as "lab-on-a-chip" technology, microfluidic platforms offer the potential for rapid and automated mycotoxin analysis. nih.gov While still an emerging area for mycotoxin detection, the integration of Ochratoxin B-[d5] as an internal standard would be essential for ensuring the quantitative accuracy of these miniaturized systems.

Novel Sample Preparation Techniques: Innovations in sample preparation, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, aim to simplify and expedite the extraction of mycotoxins from complex matrices. mdpi.com The inclusion of Ochratoxin B-[d5] at the beginning of the extraction process is critical for monitoring and correcting for any variability in the performance of these rapid extraction methods.

Table 2: Emerging Analytical Techniques and the Role of Ochratoxin B-[d5]

Technique Description Application with Ochratoxin B-[d5]
UHPLC-MS/MS High-efficiency separation coupled with sensitive and selective mass detection. Internal standard for accurate quantification in multi-mycotoxin methods.
HRMS (e.g., Orbitrap) Provides high mass accuracy and resolution for confident compound identification. Used in metabolomics to identify novel metabolites by tracking the isotopic label.
Microfluidics Miniaturized analytical systems for rapid, automated analysis. Potential use as an internal standard to ensure quantitative accuracy in miniaturized formats.

Bridging Mechanistic Insights with Environmental and Analytical Research using Labeled Compounds

The use of stable isotope-labeled compounds like Ochratoxin B-[d5] provides a powerful bridge between mechanistic toxicology, environmental science, and analytical chemistry. By enabling precise quantification and tracing, these compounds allow researchers to connect the dots between exposure, metabolic fate, and toxicological outcomes.

In mechanistic toxicology, understanding the molecular mechanisms of a toxin's action is paramount. While many studies have focused on the toxicity of Ochratoxin A, the use of labeled Ochratoxin B can help elucidate the specific pathways of its metabolism and interaction with cellular components. mdpi.comnih.gov For instance, by using labeled Ochratoxin B in in vitro cell culture or in vivo animal models, researchers can trace its journey to subcellular compartments and identify its binding partners, providing direct evidence of its mode of action.

From an environmental perspective, labeled mycotoxins are crucial for conducting realistic fate and transport studies. cdc.govepa.gov By introducing a known amount of a labeled mycotoxin into a microcosm or a controlled field environment, scientists can track its movement through different environmental compartments (soil, water, biota) and determine its degradation rates and transformation products. This data is essential for developing accurate environmental risk assessments for mycotoxins.

The synergy between these fields is evident in the development of advanced analytical methods. The need to detect and quantify mycotoxins and their metabolites in complex biological and environmental matrices at very low concentrations drives innovation in analytical chemistry. theanalyticalscientist.com In turn, the availability of highly sensitive and specific analytical methods, which rely on labeled standards like Ochratoxin B-[d5], enables more detailed and accurate mechanistic and environmental studies. This iterative process of inquiry and technological advancement is fundamental to improving our understanding of the risks posed by mycotoxins.

Future Research Directions in Ochratoxin B-[d5] and Stable Isotope Mycotoxin Research

The field of mycotoxin research is dynamic, with several exciting future directions for the application of Ochratoxin B-[d5] and other stable isotope-labeled mycotoxins.

Expansion of 'Omics' Research: The application of metabolomics, proteomics, and transcriptomics will continue to provide a more holistic understanding of the biological effects of mycotoxins. benisonmedia.commdpi.com The use of labeled compounds like Ochratoxin B-[d5] will be central to these studies, enabling more accurate quantification of changes in metabolic pathways and protein expression in response to mycotoxin exposure.

Human Biomonitoring and Exposure Assessment: There is a growing emphasis on assessing human exposure to mycotoxins through the analysis of biomarkers in human fluids and tissues. nih.gov Highly sensitive analytical methods using stable isotope-labeled internal standards will be crucial for accurately measuring low levels of mycotoxin exposure and for establishing correlations between exposure levels and health outcomes.

Investigating "Masked" Mycotoxins: There is increasing concern about "masked" or "modified" mycotoxins, which are derivatives of parent mycotoxins that may not be detected by conventional analytical methods but can be converted back to the toxic parent compound in the digestive tract. nih.gov Stable isotope labeling will be a key tool in identifying and quantifying these modified mycotoxins and in studying their toxicological relevance.

Advanced Analytical Platforms: The development of novel analytical platforms, including advanced mass spectrometry techniques and biosensors, will continue to push the boundaries of mycotoxin detection. nih.govmdpi.com The availability of a wider range of stable isotope-labeled standards will be essential for the validation and widespread adoption of these new technologies.

Environmental Fate and Climate Change: As climate change alters agricultural conditions, the prevalence and distribution of mycotoxigenic fungi and their toxins are expected to change. nih.gov Research using labeled mycotoxins will be important for understanding how environmental factors influence the fate and transport of mycotoxins in a changing world.

Q & A

Q. Table 1: Comparison of Extraction Techniques for Ochratoxin B-[d5]

MethodRecovery (%)LOD (µg/kg)Matrix CompatibilityReference
Immunoaffinity SPE85–920.05Food, Serum
QuEChERS78–880.1Cereals, Wine
Liquid-Liquid65–750.2Urine

Q. Table 2: Key Parameters for LC-MS/MS Validation

ParameterRequirementOchratoxin B-[d5] Example
Linearity (R²)≥0.990.997
Intra-day PrecisionRSD ≤15%8.2%
Inter-day PrecisionRSD ≤20%12.5%
Matrix Effect±20% signal change-12% (cereal extract)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.